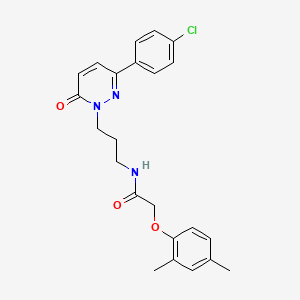

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(2,4-dimethylphenoxy)acetamide

Descripción

Propiedades

IUPAC Name |

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-(2,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O3/c1-16-4-10-21(17(2)14-16)30-15-22(28)25-12-3-13-27-23(29)11-9-20(26-27)18-5-7-19(24)8-6-18/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQIUYQJYQHLLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone and Acetamide Motifs

(a) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

- Key Differences: Pyridazinone core substituted with 4,5-dichloro groups (vs. 4-chlorophenyl in the target compound). Sulfonylazepane group at the phenyl ring (vs. propyl chain in the target). Synthetic Route: Uses thionyl chloride and TEA for amide bond formation, achieving a 79% yield . Physicochemical Data:

- HRMS (ESI/Q-TOF): Confirmed molecular weight alignment.

- LCMS and ¹H NMR data indicate distinct electronic environments due to sulfonyl and dichloro substituents .

(b) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Key Differences: Triazole ring replaces the pyridazinone core. Naphthalenyloxy group (vs. dimethylphenoxy in the target). Synthetic Route: 1,3-dipolar cycloaddition between azide and alkyne precursors . Spectroscopic Data:

- IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl) align with acetamide and chloroaryl groups .

- HRMS: [M + H]+ at 393.1112, indicating lower molecular weight than the target compound .

Analogues with Phenoxyacetamide Substituents

(a) 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide

- Key Differences: Pyrimidine core (vs. pyridazinone). Isopropyl group on acetamide (vs. dimethylphenoxy in the target). Physicochemical Data:

- ¹H NMR (DMSO-d6): δ 12.94 (s, 1H) indicates acidic protons absent in the target compound.

- m/e 515 (M+H)+, significantly higher molecular weight than the target .

(b) (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m)

- Key Differences: Hexan backbone with multiple stereocenters (vs. simpler propyl chain in the target). 2,6-Dimethylphenoxy group (vs. 2,4-dimethylphenoxy). Pharmacological Implications: Designed for peptide-like interactions, contrasting with the target’s small-molecule profile .

Critical Analysis of Divergent Features

- Electron-Withdrawing Effects: The target’s 4-chlorophenyl group enhances stability compared to 4,5-dichloro-pyridazinone in , which may increase reactivity but reduce selectivity.

- Structural Complexity : Compounds like and incorporate bulky groups (e.g., hexan backbones, indazole), likely improving target engagement but complicating pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.